Dinitrooxylead

Description

The name suggests a lead (Pb)-based compound containing nitro (NO₂) and oxide (O) functional groups. However, its molecular structure, stability, and applications remain speculative due to insufficient peer-reviewed studies. Lead-based nitro-oxygen compounds are generally rare and often associated with high toxicity and instability, which limits their practical use .

Properties

CAS No. |

18256-98-9 |

|---|---|

Molecular Formula |

N2O6Pb Pb(NO3)2 Pb(NO3)2 N2O6P |

Molecular Weight |

331 g/mol |

IUPAC Name |

dinitrooxylead |

InChI |

InChI=1S/2NO3.Pb/c2*2-1(3)4;/q2*-1;+2 |

InChI Key |

RLJMLMKIBZAXJO-UHFFFAOYSA-N |

impurities |

Impurities typically present in the reagent grade incl copper, iron and chloride ... |

SMILES |

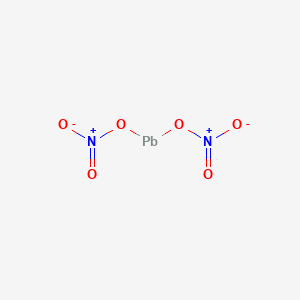

[N+](=O)([O-])O[Pb]O[N+](=O)[O-] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pb+2] |

Color/Form |

White or colorless translucent crystals Colorless, cubic crystals |

density |

4.53 at 68 °F (USCG, 1999) 4.53 g/cu cm Relative density (water = 1): 4.6 |

melting_point |

470 °C |

Other CAS No. |

10099-74-8 |

physical_description |

Lead nitrate is a white crystalline solid. The material is soluble in water. It is noncombustible but it will accelerate the burning of combustible materials. If large quantities of the material are involved in the fire an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. DryPowder; Liquid; PelletsLargeCrystals WHITE OR COLOURLESS CRYSTALS. |

Pictograms |

Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |

solubility |

Slightly soluble in ethanol 1 g in 2 mL cold water; 1 g in 0.75 mL boiling water; 1 g in 2500 mL absolute alcohol; 1 g in 75 mL absolute methanol; insol in concentrated nitric acid 37.65 g/100 cu cm water at 0 °C; 56.5 g/100 cu cm at 20 °C; 127 g/100 cu cm at 100 °C 59.7 g/100 cu cm of water at 25 °C Solubility in water, g/100ml at 20 °C: 52 |

Synonyms |

lead (2+) nitrate lead nitrate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Lead Nitrate (Pb(NO₃)₂)

- Structure: Lead nitrate consists of Pb²⁺ ions coordinated with two nitrate (NO₃⁻) groups.

- Properties: Solubility: Highly soluble in water (597 g/L at 20°C). Stability: Decomposes at 470°C to form lead oxide, nitrogen dioxide, and oxygen. Toxicity: Classified as a Category 2 carcinogen (EU hazard codes: H351, H360D, H373) .

- Applications : Used in pyrotechnics, matches, and dyeing.

2.2. Lead Dioxide (PbO₂)

- Structure : A lead(IV) oxide with a rutile-type crystal lattice.

- Properties :

2.3. Dinitrotoluene (C₆H₃(NO₂)₂CH₃)

- Properties: Stability: Explosive under high temperatures or shock. Toxicity: Linked to liver damage and carcinogenicity (EPA classification) .

Comparative Data Table

| Compound | Formula | Solubility (Water) | Stability | Toxicity Profile | Applications |

|---|---|---|---|---|---|

| Dinitrooxylead | Hypothetical | Unknown | Likely unstable | High (assumed) | None documented |

| Lead Nitrate | Pb(NO₃)₂ | 597 g/L (20°C) | Decomposes at 470°C | Carcinogenic | Pyrotechnics, dyes |

| Lead Dioxide | PbO₂ | Insoluble | Stable until 290°C | Neurotoxic | Batteries, electrodes |

| Dinitrotoluene | C₇H₆N₂O₄ | Low | Shock-sensitive | Carcinogenic | Explosives precursor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.